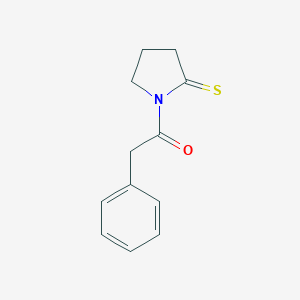
2-Phenyl-1-(2-thioxopyrrolidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-1-(2-thioxopyrrolidin-1-yl)ethanone, also known as Thioflavin T (ThT), is a fluorescent dye that is commonly used in scientific research. It is a member of the thiazole family and is widely used as a marker for amyloid fibrils in protein aggregation studies. ThT has a unique ability to bind to amyloid fibrils and enhance their fluorescence, making it a valuable tool in the study of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
The mechanism of action of 2-Phenyl-1-(2-thioxopyrrolidin-1-yl)ethanone T is not fully understood, but it is believed to bind to amyloid fibrils through hydrophobic interactions and hydrogen bonding. This binding enhances the fluorescence of the fibrils, allowing them to be detected and studied.
Biochemical and Physiological Effects:
2-Phenyl-1-(2-thioxopyrrolidin-1-yl)ethanone T is a relatively safe compound and has no known biochemical or physiological effects on humans. However, it should be handled with care as it is a toxic compound and can be harmful if ingested or inhaled.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-Phenyl-1-(2-thioxopyrrolidin-1-yl)ethanone T is its ability to selectively bind to amyloid fibrils, making it a valuable tool in the study of neurodegenerative diseases. It is also relatively easy to use and produces highly reproducible results. However, ThT has some limitations, including its inability to distinguish between different types of amyloid fibrils and its potential for non-specific binding to other proteins.
Orientations Futures
There are many potential future directions for the use of 2-Phenyl-1-(2-thioxopyrrolidin-1-yl)ethanone T in scientific research. One area of interest is the development of new fluorescent dyes that can selectively bind to specific types of amyloid fibrils, allowing for more accurate diagnosis and treatment of neurodegenerative diseases. Another area of interest is the use of ThT in the study of other protein aggregation diseases, such as prion diseases and type 2 diabetes. Additionally, ThT may have potential applications in the development of new drugs for the treatment of neurodegenerative diseases.
Méthodes De Synthèse
2-Phenyl-1-(2-thioxopyrrolidin-1-yl)ethanone T can be synthesized using a variety of methods. One common method involves the reaction of 2-bromoacetophenone with thiourea in the presence of a base such as sodium hydroxide. This reaction produces the intermediate 2-phenyl-1-(2-thioxopyrrolidin-1-yl)ethanone, which can be further purified and converted to ThT by reacting it with sodium hydroxide and 2,2'-bipyridine.
Applications De Recherche Scientifique
2-Phenyl-1-(2-thioxopyrrolidin-1-yl)ethanone T is widely used in scientific research as a marker for amyloid fibrils in protein aggregation studies. It has been used to study the aggregation of proteins such as amyloid beta, alpha-synuclein, and tau, which are all implicated in neurodegenerative diseases. ThT is also used in the diagnosis of these diseases, as it can detect the presence of amyloid fibrils in tissue samples.
Propriétés
Numéro CAS |
121003-09-6 |
|---|---|
Nom du produit |
2-Phenyl-1-(2-thioxopyrrolidin-1-yl)ethanone |
Formule moléculaire |
C12H13NOS |
Poids moléculaire |
219.3 g/mol |
Nom IUPAC |
2-phenyl-1-(2-sulfanylidenepyrrolidin-1-yl)ethanone |
InChI |
InChI=1S/C12H13NOS/c14-11(13-8-4-7-12(13)15)9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 |
Clé InChI |
CJXIAWRAKVQHKD-UHFFFAOYSA-N |
SMILES |
C1CC(=S)N(C1)C(=O)CC2=CC=CC=C2 |
SMILES canonique |
C1CC(=S)N(C1)C(=O)CC2=CC=CC=C2 |
Synonymes |
2-Pyrrolidinethione, 1-(phenylacetyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Furo[3,2-c]pyridine-4-methanol](/img/structure/B53325.png)
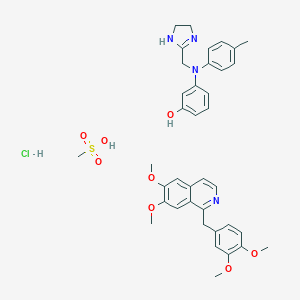
![3-[2-Aminoethyl(methyl)amino]propan-1-ol](/img/structure/B53327.png)
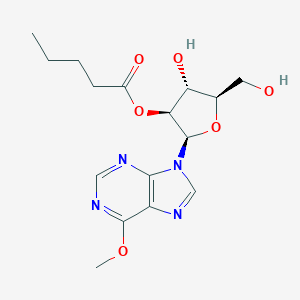

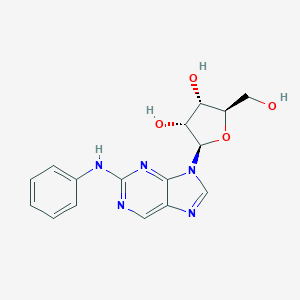


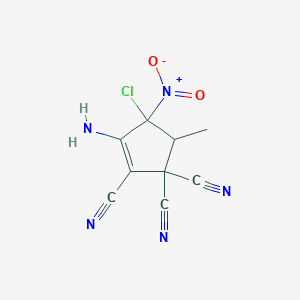
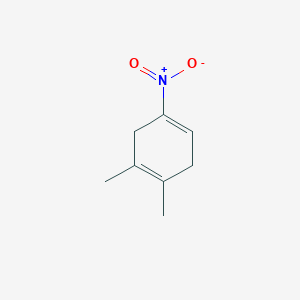

![2-[(E)-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid](/img/structure/B53348.png)